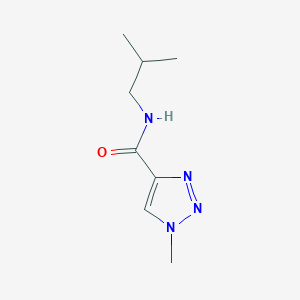

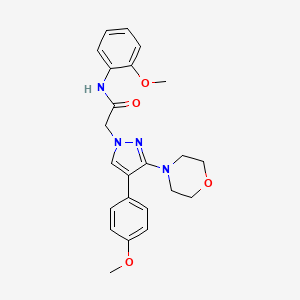

![molecular formula C12H24N2O3S B2649752 Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate CAS No. 2567503-74-4](/img/structure/B2649752.png)

Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are essential for understanding its behavior under different conditions. For “Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate”, specific properties like density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be determined .科学的研究の応用

Organic Synthesis Building Blocks

One significant area of application is in organic synthesis, where tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, a related compound, have been prepared from aldehydes and tert-butyl N-hydroxycarbamate. These compounds behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines, showcasing their potential as versatile building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Intermediate for Enantioselective Synthesis

The title compound has been used as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, confirming its importance in the synthesis of complex molecules. The crystal structure of this compound further validates the relative substitution of the cyclopentane ring, highlighting its role in precise synthetic processes (Ober, Marsch, Harms, & Carell, 2004).

Synthesis of Amino Carbonyl Compounds

Tert-Butyl phenyl(phenylsulfonyl)methylcarbamate and related compounds have been synthesized through asymmetric Mannich reactions. This process emphasizes the compound's utility in generating chiral amino carbonyl compounds, which are valuable intermediates in organic chemistry (Yang, Pan, & List, 2009).

Role in Metabolism Studies

Although not directly related to the title compound, research on the metabolism of methyl tert-butyl ether (MTBE) in human livers sheds light on the metabolic pathways of related compounds. Cytochromes P450 play a crucial role in metabolizing MTBE to tert-butyl alcohol (TBA), indicating the potential metabolic relevance of tert-butyl-containing compounds in biomedical research (Hong, Yang, Lee, Wang, Huang, Tan, Patten, & Bondoc, 1997).

Innovative Catalysis and Reactions

N-tert-Butanesulfinyl imines, similar in structure to the tert-butyl group in the title compound, have been identified as versatile intermediates for the asymmetric synthesis of amines. This highlights the broader utility of tert-butyl-containing compounds in facilitating a variety of chemical transformations, including the synthesis of alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, and more (Ellman, Owens, & Tang, 2002).

Safety And Hazards

特性

IUPAC Name |

tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O3S/c1-12(2,3)17-11(15)14-10-7-9(8-10)5-6-18(4,13)16/h9-10,13H,5-8H2,1-4H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTBTUCWNNPRQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)CCS(=N)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[3-[2-(methylsulfonimidoyl)ethyl]cyclobutyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-N'-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}thiourea](/img/structure/B2649669.png)

![2-(1,3-Benzothiazol-2-yl)-3-[(2,6-dimethylphenyl)amino]-3-sulfanylprop-2-enenitrile](/img/structure/B2649670.png)

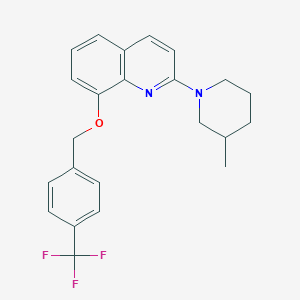

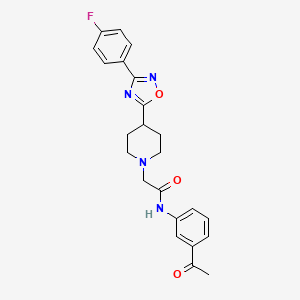

![1-(2-Fluorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2649675.png)

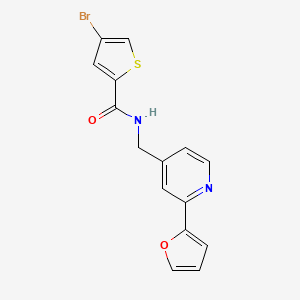

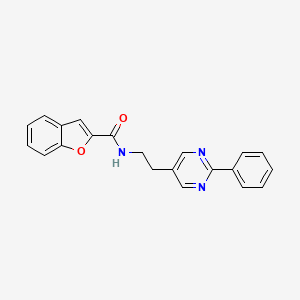

![1-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2649676.png)

![[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2649677.png)

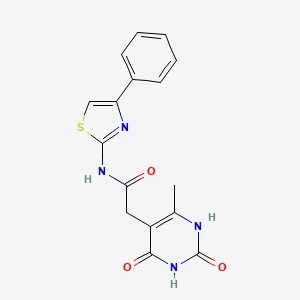

![(E)-ethyl 2-(3-(4-methoxyphenyl)acrylamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2649681.png)